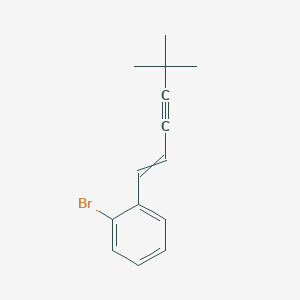
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 5,5-dimethylhex-1-en-3-yn-1-yl group. This compound is of interest in organic chemistry due to its unique structure, which combines aromatic, alkyne, and alkene functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 5,5-dimethylhex-1-en-3-yne.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with 5,5-dimethylhex-1-en-3-yne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation Reactions: The alkyne and alkene functionalities can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated alkanes.
Applications De Recherche Scientifique
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Used in the study of catalytic processes involving palladium and other transition metals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene depends on the specific reaction it undergoes. For example:
In Sonogashira Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide.
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(hex-5-yn-1-yl)benzene: Similar structure but lacks the dimethyl substitution on the hexynyl group.
1-Bromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the alkyne and alkene functionalities.
Uniqueness
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is unique due to the presence of both alkyne and alkene groups, which provide diverse reactivity and make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
153140-78-4 |
|---|---|
Formule moléculaire |
C14H15Br |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
1-bromo-2-(5,5-dimethylhex-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)11-7-6-9-12-8-4-5-10-13(12)15/h4-6,8-10H,1-3H3 |
Clé InChI |
CRPGSPYIXFWTLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC=CC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


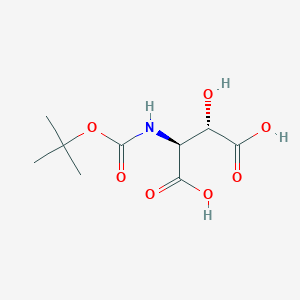
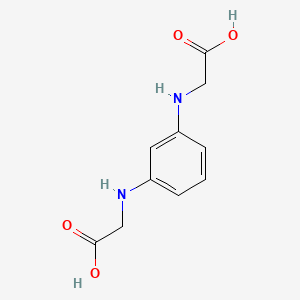
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
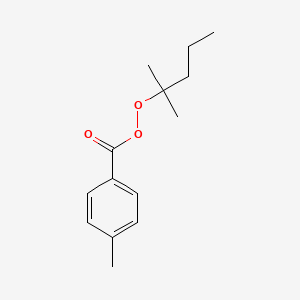
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
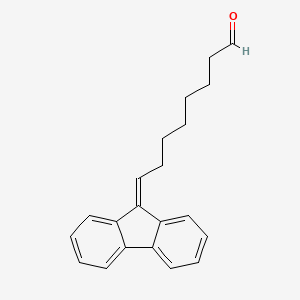
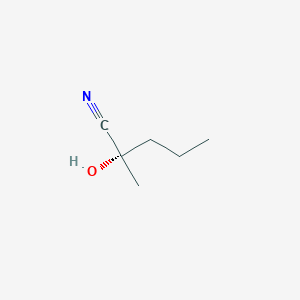
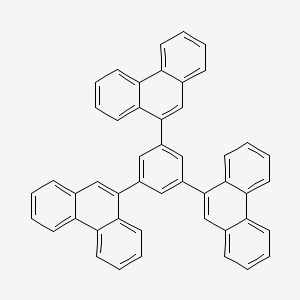

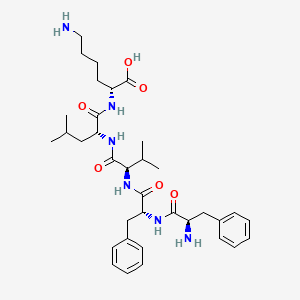
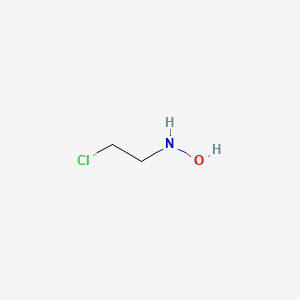
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
